3,3-difluoro-N-phenylcyclohexane-1-carboxamide
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Overview
Description
It has the molecular formula C₁₃H₁₅F₂NO and a molecular weight of 239.3 g/mol. This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a phenyl group attached to the carboxamide moiety.
Preparation Methods
The synthesis of 3,3-difluoro-N-phenylcyclohexane-1-carboxamide typically involves the introduction of fluorine atoms into the cyclohexane ring. One common method is the difluoromethylation process, which involves the formation of C(sp³)–CF₂H bonds. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production methods may involve the use of difluorocarbene reagents for the insertion of fluorine atoms into the desired positions on the cyclohexane ring .
Chemical Reactions Analysis
3,3-difluoro-N-phenylcyclohexane-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3-difluoro-N-phenylcyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-phenylcyclohexane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,3-difluoro-N-phenylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:
3-fluoro-N-phenylcyclohexane-1-carboxamide: This compound has only one fluorine atom attached to the cyclohexane ring, which may result in different chemical and biological properties.
N-phenylcyclohexane-1-carboxamide: This compound lacks fluorine atoms, making it less reactive and potentially less effective in certain applications.
The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
2378503-72-9 |
---|---|
Molecular Formula |
C13H15F2NO |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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